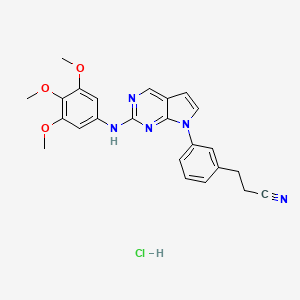

Casein Kinase II Inhibitor IV Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H24ClN5O3 |

|---|---|

Molecular Weight |

465.9 g/mol |

IUPAC Name |

3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile;hydrochloride |

InChI |

InChI=1S/C24H23N5O3.ClH/c1-30-20-13-18(14-21(31-2)22(20)32-3)27-24-26-15-17-9-11-29(23(17)28-24)19-8-4-6-16(12-19)7-5-10-25;/h4,6,8-9,11-15H,5,7H2,1-3H3,(H,26,27,28);1H |

InChI Key |

VKJYVHSKTVGINV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=NC=C3C=CN(C3=N2)C4=CC=CC(=C4)CCC#N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Casein Kinase II Inhibitor IV Hydrochloride in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casein Kinase II (CK2) is a highly conserved serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is frequently implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention. Casein Kinase II Inhibitor IV Hydrochloride is a potent, ATP-competitive inhibitor of CK2. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and its impact on key cellular signaling pathways. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the inhibitor's role in cellular signaling.

Introduction to Casein Kinase II (CK2)

Casein Kinase II (CK2) is a ubiquitous and constitutively active serine/threonine protein kinase. It exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory (β) subunits. CK2 phosphorylates a wide range of substrates, positioning it as a master regulator of cellular function.[1] Dysregulation of CK2 activity is often associated with various pathologies, particularly cancer, where it promotes tumorigenesis by enhancing cell proliferation and inhibiting apoptosis.[1]

This compound: A Potent CK2 Antagonist

This compound is a small-molecule inhibitor designed to selectively target the ATP-binding site of the CK2 catalytic subunits. By competing with ATP, it effectively blocks the kinase activity of CK2, thereby modulating its downstream signaling pathways.

Quantitative Efficacy Data

The potency of a kinase inhibitor is a critical parameter for its use in research and potential therapeutic development. The following table summarizes the key quantitative data for Casein Kinase II Inhibitor IV.

| Parameter | Value | Reference |

| IC50 | 9 nM | --INVALID-LINK-- |

Core Cellular Pathways Modulated by CK2 Inhibition

Inhibition of CK2 by compounds such as this compound is expected to have significant effects on several critical cellular signaling pathways. While direct experimental evidence for this specific inhibitor on these pathways is still emerging, the well-established role of CK2 allows for informed inferences.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 can positively regulate this pathway at multiple levels. For instance, CK2 can phosphorylate and inactivate the tumor suppressor PTEN, a negative regulator of the PI3K/Akt axis.[2][3] By phosphorylating Akt at Ser129, CK2 can also directly promote its activity.[2] Inhibition of CK2 would be expected to counteract these effects, leading to decreased Akt and mTOR signaling, and consequently, reduced cell proliferation and survival.[3][4][5]

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. CK2 can promote NF-κB activation through multiple mechanisms, including the phosphorylation of IκBα, which targets it for degradation and allows the release and nuclear translocation of NF-κB.[6] CK2 can also directly phosphorylate the p65/RelA subunit of NF-κB at Ser529, enhancing its transcriptional activity.[6] Inhibition of CK2 is therefore expected to suppress NF-κB signaling, leading to anti-inflammatory effects and the induction of apoptosis in cancer cells.[7]

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. CK2 has been shown to be essential for Wnt/β-catenin signaling.[8][9] It can phosphorylate multiple components of the pathway, including β-catenin and Dishevelled (Dvl), leading to the stabilization and nuclear accumulation of β-catenin and the subsequent activation of TCF/LEF-mediated transcription.[10] Inhibition of CK2 can therefore block Wnt/β-catenin signaling, which has been shown to decrease the proliferation of cancer cells.[10]

Experimental Protocols

To facilitate further research into the effects of this compound, this section provides detailed protocols for key experimental assays.

In Vitro CK2 Kinase Inhibition Assay

This assay is used to determine the IC50 value of an inhibitor against purified CK2 enzyme.

Materials:

-

Purified recombinant CK2 enzyme

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

This compound

-

[γ-³²P]ATP or a non-radioactive ATP/ADP detection system

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper or other means of separating phosphorylated substrate

-

Scintillation counter or plate reader

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microcentrifuge tube or a well of a microplate, combine the CK2 enzyme, the peptide substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Plot the percentage of CK2 activity against the inhibitor concentration and determine the IC50 value.

Western Blot Analysis of Pathway Modulation

This protocol is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the signaling pathways of interest.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-Akt (S129), Akt, p-p65 (S529), p65, β-catenin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture the cells to the desired confluency and treat with various concentrations of this compound for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the change in protein phosphorylation.

Cell Viability Assay

This assay measures the effect of the inhibitor on cell proliferation and survival.

Materials:

-

Cell line of interest

-

This compound

-

Cell culture medium

-

96-well plates

-

MTT, XTT, or other viability reagent

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density.

-

Allow the cells to attach overnight.

-

Treat the cells with serial dilutions of this compound.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cellular pathway.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of CK2 with significant potential as a research tool and a starting point for drug development. Its ability to modulate key cellular signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin pathways, underscores its relevance in studying and potentially treating diseases characterized by aberrant CK2 activity. Further research is warranted to directly investigate the effects of this specific inhibitor on these pathways in various cellular contexts and to explore its therapeutic potential in preclinical models. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such future investigations.

References

- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Inhibition of casein kinase 2 disrupts differentiation of myeloid cells in cancer and enhances the efficacy of immunotherapy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined Casein Kinase II inhibition and epigenetic modulation in acute B-lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Inhibition of Casein Kinase 2 Enhances the Effectiveness of PI3K Inhibition in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of PI3K-AKT-mTOR pathway in protein kinase CKII inhibition-mediated senescence in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Casein kinase-2 induces p53-dependent cell cycle arrest and sensitizes glioblastoma cells to tumor necrosis factor (TNFα)-induced apoptosis through SIRT1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Casein kinase 2 Is activated and essential for Wnt/beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Protein Kinase CK2 in Epidermal Keratinocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinase CK2 is a highly conserved, constitutively active serine/threonine kinase implicated in a vast array of cellular processes, including proliferation, survival, and differentiation.[1][2][3] In epidermal homeostasis, CK2 plays a critical, albeit complex, role in governing the delicate balance between keratinocyte proliferation and terminal differentiation. Dysregulation of CK2 activity is increasingly linked to the pathogenesis of various skin diseases, notably psoriasis and cutaneous malignancies, where it promotes hyperproliferation and abnormal differentiation.[2][4][5][6] This technical guide provides an in-depth examination of CK2's function in epidermal keratinocyte differentiation, detailing the core signaling pathways, summarizing key experimental findings, and outlining relevant methodologies for its study.

Core Signaling Pathways Involving CK2 in Keratinocytes

CK2 exerts its influence on keratinocyte fate primarily by modulating key signaling cascades. Its constitutive activity allows it to act as a pivotal regulator within complex networks.[3][6]

The Akt/STAT3 Axis in Proliferation and Inflammation

In pathological contexts like psoriasis, CK2 is significantly upregulated and becomes a central driver of epidermal hyperplasia and inflammation.[1][2] It directly fosters keratinocyte hyperproliferation and pro-inflammatory cytokine production by activating the Akt and STAT3 signaling pathways.[1][2][4][5][6]

-

Akt Activation: CK2 can directly phosphorylate Akt at Ser129, which promotes its activity and contributes to cell survival and proliferation signals.[6][7]

-

STAT3 Activation: CK2 activates STAT3, a key transcription factor involved in proliferation and the inflammatory response.[1][5][6] This leads to the production of cytokines such as IL-6 and IL-17A.[5]

-

IL-17A Positive Feedback Loop: A crucial finding is the existence of a positive feedback loop where the pro-inflammatory cytokine IL-17A induces the expression of CK2 in keratinocytes.[1][2] This amplified CK2 activity, in turn, further promotes inflammatory responses, creating a self-sustaining cycle of inflammation and abnormal differentiation characteristic of psoriatic lesions.[1][2]

Regulation of the MAPK (ERK1/2 and p38) Balance

The balance between the ERK1/2 and p38 MAPK pathways is fundamental to keratinocyte fate. High ERK1/2 activity generally correlates with proliferation, whereas high p38 activity is associated with the induction of differentiation and apoptosis.[8] Research shows that CK2 is a critical upstream regulator in this signaling axis.

Inhibition of CK2 activity with the specific inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) leads to a strong suppression of ERK1/2 activity while simultaneously increasing the activity of p38 MAPK and its upstream kinase, MEK3/6.[8][9] This demonstrates that CK2 activity is required to maintain the proliferative state by sustaining ERK1/2 signaling and suppressing the pro-differentiation p38 pathway.[8][9]

Data on CK2's Role in Keratinocyte Differentiation

The following tables summarize the observed effects of modulating CK2 activity on key cellular processes and molecular markers in epidermal keratinocytes, as derived from preclinical studies.

Table 1: Effects of CK2 Inhibition on Keratinocyte Functions

| Parameter/Marker | Method of Inhibition | Observed Effect | Reference |

| Proliferation | CX-4945 or siRNA | Reduced | [1][2] |

| Abnormal Differentiation | CX-4945 or siRNA | Reduced / Reversed | [1][2] |

| Involucrin Expression | CX-4945 | Regulated | [5][6] |

| Keratin 1 & 10 Expression | CX-4945 | Regulated | [5][6] |

| IL-17A Expression | CX-4945 or siRNA | Reduced | [1][2] |

| Pro-inflammatory Cytokines | CX-4945 | Reduced | [5] |

| STAT3 Activation | CX-4945 | Inhibited | [1][2] |

| Akt Activation | CX-4945 | Inhibited | [1][2] |

| ERK1/2 Activity | TBB | Suppressed | [8][9] |

| p38 MAPK Activity | TBB | Increased | [8][9] |

Table 2: Effects of CK2 Overexpression/Stimulation

| Parameter/Marker | Method of Stimulation | Observed Effect | Reference |

| Proliferation | Exogenous CK2 | Promoted Hyperproliferation | [1][2] |

| Abnormal Differentiation | Exogenous CK2 | Promoted | [1][2] |

| IL-17A Stimulation | IL-17A Treatment | Increased CK2 Expression | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of CK2 in keratinocytes. Below are foundational protocols for key experiments.

Human Keratinocyte Culture and Differentiation Induction

This protocol describes the standard method for culturing primary human epidermal keratinocytes (NHEK) and inducing their differentiation.

-

Materials:

-

NHEKs (neonatal or adult)

-

Keratinocyte Growth Medium (KGM), low calcium (<0.1 mM)

-

Trypsin/EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

High-calcium differentiation medium (KGM with final Ca++ concentration adjusted to 1.2-1.8 mM)

-

-

Protocol:

-

Culturing: Grow NHEKs in low-calcium KGM at 37°C and 5% CO2. The low calcium concentration maintains the cells in a proliferative, undifferentiated state.

-

Subculturing: When cells reach 70-80% confluency, wash with PBS, and detach using Trypsin/EDTA. Neutralize trypsin and re-plate cells for expansion or experiments.

-

Differentiation Induction: To induce terminal differentiation, replace the low-calcium medium with high-calcium differentiation medium once the cells are confluent.[10] Differentiation markers can be assessed over a period of 24-96 hours.[10]

-

CK2 Inhibition and Knockdown

-

Small Molecule Inhibition:

-

Prepare stock solutions of CK2 inhibitors (e.g., CX-4945 or TBB) in DMSO.

-

Culture NHEKs to the desired confluency.

-

Treat cells with the inhibitor at various concentrations (e.g., 1-20 µM) or with a DMSO vehicle control for a specified duration (e.g., 8-24 hours) prior to differentiation induction or cell lysis.

-

-

siRNA-mediated Knockdown:

-

Use a validated siRNA sequence targeting the catalytic subunit of CK2 (CSNK2A1). A non-targeting scramble siRNA should be used as a control.

-

Transfect sub-confluent NHEKs with the siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

-

Allow 48-72 hours for target gene knockdown.

-

Proceed with experiments, confirming knockdown efficiency by Western Blot or qPCR.

-

CK2 Kinase Activity Assay

This assay measures the enzymatic activity of CK2 from cell lysates.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Specific CK2 peptide substrate (e.g., RRRDDDSDDD)

-

Kinase reaction buffer

-

[γ-³²P]ATP (for radiometric assay) or ATP and a phosphospecific antibody (for non-radiometric methods)

-

-

Protocol:

-

Lysate Preparation: Lyse treated and control keratinocytes on ice. Centrifuge to pellet debris and collect the supernatant. Determine total protein concentration using a BCA or Bradford assay.

-

Kinase Reaction: In a microfuge tube, combine a standardized amount of cell lysate protein with the kinase reaction buffer, the specific CK2 peptide substrate, and ATP (radiolabeled or unlabeled).

-

Incubation: Incubate the reaction at 30°C for 10-30 minutes.

-

Detection:

-

Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric: Terminate the reaction and detect the phosphorylated substrate using ELISA with a phosphospecific antibody or by capillary electrophoresis.[11][12]

-

-

Western Blot Analysis

This technique is used to quantify the expression and phosphorylation status of target proteins.

-

Protocol:

-

Protein Extraction: Lyse cells as described for the kinase assay.

-

SDS-PAGE: Separate proteins by size by running equal amounts of protein lysate on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for targets like p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK, involucrin, keratin 10, and CK2α. A loading control like GAPDH or β-actin should always be included.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

References

- 1. Protein Kinase CK2 Promotes Proliferation, Abnormal Differentiation, and Proinflammatory Cytokine Production of Keratinocytes via Regulation of STAT3 and Akt Pathways in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protein Kinase CK2 in Health and Disease: CK2 and its role in Wnt and NF-κB signaling: Linking development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases [mdpi.com]

- 6. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. CK2 is acting upstream of MEK3/6 as a part of the signal control of ERK1/2 and p38 MAPK during keratinocytes autocrine differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Markers for Ca++ -induced terminal differentiation of keratinocytes in vitro under defined conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unveiling the Biological Activity of Casein Kinase II Inhibitor IV Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase II (CK2) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a myriad of cellular processes, including cell growth, proliferation, and differentiation. Its dysregulation has been implicated in various diseases, making it a compelling target for therapeutic intervention. Casein Kinase II Inhibitor IV Hydrochloride is a potent, ATP-competitive inhibitor of CK2. This technical guide provides an in-depth overview of the biological activity of this compound, with a particular focus on its role as an inducer of epidermal keratinocyte differentiation. This document summarizes key quantitative data, details available experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts in dermatology and related fields.

Core Biological Activity: Induction of Epidermal Keratinocyte Differentiation

This compound is a small-molecule inducer of epidermal keratinocyte differentiation.[1][2][3][4] In vitro studies utilizing normal human epidermal keratinocytes (NHEKs) have demonstrated that treatment with this inhibitor leads to a time-dependent increase in the expression of key differentiation markers.

Quantitative Analysis of Differentiation Marker Expression

The treatment of NHEKs with this compound results in a significant upregulation of genes associated with different stages of keratinocyte differentiation. The following table summarizes the observed fold-changes in mRNA expression at specific time points.

| Differentiation Stage | Marker | Time Point | mRNA Upregulation (Fold Change) |

| Early | Keratin 1 (KRT1) | 12 and 24 hours | 5.4[1][2][3][4] |

| Early | Keratin 10 (KRT10) | 12 and 24 hours | 5.4[1][2][3][4] |

| Late | Involucrin (IVL) | 36 and 48 hours | 1.8[1][2][3][4] |

| Late | Transglutaminase 1 (TGM1) | 36 and 48 hours | 4.8[1][2][3][4] |

| Terminal | Loricrin (LOR) | 36 and 48 hours | 3.3[1][2][3][4] |

| Terminal | Filaggrin (FLG) | 36 and 48 hours | 5.6[1][2][3][4] |

At the protein level, an increase in the early differentiation markers, keratin 1 and keratin 10, is observed at 48 hours.[1][2][3] This is followed by increased levels of involucrin and transglutaminase 1 at 72 hours, which persist at 96 hours.[1][2][3] The terminal differentiation marker, loricrin, is also expressed at later time points.[1][2][3]

Mechanism of Action and Biochemical Data

This compound functions as a potent, ATP-competitive inhibitor of Casein Kinase II.[3]

| Parameter | Value |

| IC50 | 9 nM[3][4] |

| Mechanism | ATP-competitive[3] |

Experimental Protocols

While detailed, step-by-step protocols for the use of this compound are not extensively published, the following outlines the methodologies derived from available data.

In Vitro Keratinocyte Differentiation Assay

This protocol provides a framework for assessing the induction of differentiation in normal human epidermal keratinocytes (NHEKs).

-

Cell Line: Normal Human Epidermal Keratinocytes (NHEKs).

-

Treatment: Treat NHEKs with this compound at the desired concentration.

-

Time Course Analysis:

-

mRNA Expression: Harvest cells at early (e.g., 12 and 24 hours) and late (e.g., 36 and 48 hours) time points for RNA extraction and subsequent analysis by quantitative real-time PCR (qRT-PCR) to measure the expression levels of KRT1, KRT10, IVL, TGM1, LOR, and FLG.

-

Protein Expression: Harvest cells at various time points (e.g., 48, 72, and 96 hours) for protein extraction and subsequent analysis by Western blotting or immunofluorescence to detect the protein levels of Keratin 1, Keratin 10, Involucrin, Transglutaminase 1, and Loricrin.

-

Reporter Gene Assay for Involucrin Promoter Activity

This assay is designed to quantify the effect of the inhibitor on the transcriptional activity of the involucrin gene promoter.

-

Cell Line: Normal Human Epidermal Keratinocytes (NHEKs).

-

Transfection:

-

Treatment:

-

Measurement:

Signaling Pathways

The precise signaling cascade downstream of CK2 inhibition that leads to keratinocyte differentiation is an area of ongoing investigation. However, based on the known roles of CK2 in keratinocyte biology, a putative pathway can be proposed. CK2 is known to be involved in the regulation of STAT3, Akt, MEK3/6, p38 MAPK, and ERK1/2 pathways in keratinocytes.[1][5][6][7] Inhibition of CK2 likely modulates these pathways to promote the expression of differentiation-specific genes.

Figure 1. Putative signaling pathway of CK2 inhibitor-induced keratinocyte differentiation.

The following diagram illustrates the experimental workflow for assessing the biological activity of this compound on keratinocyte differentiation.

Figure 2. Experimental workflow for studying keratinocyte differentiation.

In Vivo and Off-Target Effects

To date, specific in vivo studies and comprehensive off-target profiling for this compound have not been extensively reported in the public domain. Research on other CK2 inhibitors, such as CX-4945, has demonstrated in vivo efficacy in preclinical cancer models. However, it is crucial to note that off-target effects can be a consideration for kinase inhibitors, and the specific profile of this compound would require dedicated investigation.

Conclusion

This compound is a potent and specific inhibitor of CK2 that has demonstrated clear biological activity in promoting epidermal keratinocyte differentiation in vitro. The available data on its mechanism of action and its effects on differentiation marker expression provide a solid foundation for its further investigation as a potential therapeutic agent for skin disorders characterized by aberrant differentiation. Future studies should focus on elucidating the detailed downstream signaling pathways, conducting comprehensive in vivo efficacy and safety studies, and performing thorough off-target profiling to fully characterize its therapeutic potential.

References

- 1. CK2 is acting upstream of MEK3/6 as a part of the signal control of ERK1/2 and p38 MAPK during keratinocytes autocrine differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Protein Kinase CK2 Promotes Proliferation, Abnormal Differentiation, and Proinflammatory Cytokine Production of Keratinocytes via Regulation of STAT3 and Akt Pathways in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Target Identification of Casein Kinase II Inhibitor IV Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target identification and characterization of Casein Kinase II (CK2) Inhibitor IV Hydrochloride. It details the inhibitor's primary molecular target, its impact on critical cellular signaling pathways, and the experimental methodologies used to elucidate its mechanism of action.

Introduction: The Significance of Casein Kinase II

Casein Kinase II (CK2) is a highly conserved and ubiquitously expressed serine/threonine protein kinase that plays a crucial role in a vast array of cellular processes.[1][2][3] As a constitutively active enzyme, CK2 is a master regulator, phosphorylating hundreds of protein substrates involved in cell growth, proliferation, apoptosis suppression, and DNA repair.[1][3][4] Its dysregulation is frequently linked to various diseases, most notably cancer, making it a compelling therapeutic target.[3][5] CK2 typically exists as a heterotetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2][4][6]

Casein Kinase II Inhibitor IV Hydrochloride is a potent, ATP-competitive small molecule designed to target this critical kinase, thereby serving as a valuable chemical probe for studying CK2 function and as a potential starting point for therapeutic development.[2][7][8] This guide focuses on the identification of its primary target and the downstream cellular consequences of its inhibitory action.

Primary Target and Quantitative Profile

The principal molecular target of this compound is the protein kinase Casein Kinase II (CK2) . It functions by competing with ATP for binding to the active site of the CK2α subunit, thereby preventing the phosphorylation of CK2 substrates.[2][8]

Table 1: Inhibitory Activity Summarizes the key quantitative measure of the inhibitor's potency against its primary target.

| Inhibitor | Target | Assay Type | IC50 | Mechanism of Action |

| Casein Kinase II Inhibitor IV | CK2 | Kinase Activity | 9 nM | ATP-Competitive |

| Data sourced from GlpBio.[7] |

Beyond direct enzyme inhibition, the compound has been identified as an inducer of differentiation in human epidermal keratinocytes (NHEKs).[7][9] This cellular effect is a downstream consequence of CK2 inhibition. The treatment of NHEKs with the inhibitor leads to the upregulation of key differentiation marker genes.

Table 2: Effect on Keratinocyte Differentiation Gene Expression Details the fold-change in mRNA expression for key genes following treatment with the inhibitor.

| Gene Name | Marker Type | Time Point | mRNA Upregulation (Fold-Change) |

| Keratin 1 | Early Differentiation | 12-24 h | 5.4 |

| Keratin 10 | Early Differentiation | 12-24 h | 5.4 |

| Involucrin (IVL) | Terminal Differentiation | 36-48 h | 1.8 |

| Transglutaminase 1 (TGM 1) | Terminal Differentiation | 36-48 h | 4.8 |

| Loricrin | Terminal Differentiation | 36-48 h | 3.3 |

| Filaggrin | Terminal Differentiation | 36-48 h | 5.6 |

| Data sourced from a study by Hong J, et al., as cited by GlpBio.[7] |

Key Signaling Pathways Modulated by CK2

CK2 is a central node in multiple pro-survival and proliferative signaling cascades.[5][10] By inhibiting CK2, this compound can modulate these critical pathways.

The diagram below illustrates the central role of CK2 in several oncogenic pathways. CK2 can phosphorylate key components like Akt, IκB, and β-catenin, leading to the activation of pathways that promote cell survival and proliferation. Inhibition of CK2 disrupts these signals.

Experimental Protocols for Target Identification

Identifying the specific targets of a kinase inhibitor is a multi-step process that combines biochemical assays with advanced proteomics techniques to ensure specificity and understand cellular effects.

This protocol is used to determine the IC50 value of the inhibitor against the purified kinase.

-

Reagents and Materials :

-

Purified recombinant human CK2 enzyme.

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

-

ATP (Adenosine Triphosphate), typically radiolabeled ([γ-³²P]ATP) or for use with luminescence-based kits (e.g., ADP-Glo™).

-

This compound, serially diluted.

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT).

-

96-well or 384-well assay plates.

-

-

Procedure :

-

Add kinase buffer to all wells of the assay plate.

-

Dispense serially diluted inhibitor into the wells. Add a vehicle control (e.g., DMSO) to control wells.

-

Add the CK2 enzyme to all wells and incubate for 10-15 minutes at room temperature to allow inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction (e.g., by adding EDTA or a specific stop solution).

-

Quantify kinase activity. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring remaining radioactivity. For luminescence assays (like ADP-Glo™), measure the generated ADP signal according to the manufacturer's protocol.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Chemoproteomics is a powerful method to identify the direct binding partners of a small molecule from a complex cell lysate, thus confirming the primary target and identifying potential off-targets.[11][12]

The workflow below outlines the key steps in an affinity-based chemoproteomics experiment. An immobilized version of the inhibitor is used to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.

-

Procedure :

-

Probe Immobilization : Covalently link Casein Kinase II Inhibitor IV (or a close analog with a suitable linker) to a solid support, such as sepharose or magnetic beads.

-

Lysate Preparation : Culture relevant cells (e.g., a cancer cell line with high CK2 expression) and prepare a native cell lysate using a non-denaturing lysis buffer.

-

Affinity Pulldown : Incubate the cell lysate with the inhibitor-conjugated beads. In a parallel control experiment, incubate the lysate with control beads (no inhibitor). For competition experiments, pre-incubate the lysate with an excess of the free, soluble inhibitor before adding the beads.

-

Washing : Thoroughly wash the beads with lysis buffer to remove proteins that are non-specifically bound to the matrix.

-

Elution : Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer or using a denaturant.

-

Protein Separation and Digestion : Separate the eluted proteins by SDS-PAGE. Excise the protein bands, or digest the entire eluate in-solution with a protease like trypsin to generate peptides.

-

Mass Spectrometry : Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : Use a database search engine (e.g., MaxQuant, Sequest) to identify the proteins from the MS/MS spectra. True targets will be significantly enriched on the inhibitor beads compared to the control beads and will show reduced binding in the presence of the free competitor compound.

-

To validate that the inhibitor engages its target in cells and modulates its downstream signaling, phosphoproteomics can be employed. This technique quantifies changes in protein phosphorylation across the proteome following inhibitor treatment.

-

Procedure :

-

Cell Treatment : Treat cultured cells with this compound at a relevant concentration (e.g., 5-10 times the IC50) for a specific duration. Include a vehicle-treated control group.

-

Protein Extraction and Digestion : Lyse the cells, extract proteins, and digest them into peptides using trypsin.

-

Phosphopeptide Enrichment : Because phosphopeptides are low in abundance, they must be enriched from the complex peptide mixture. Common methods include Titanium Dioxide (TiO₂) chromatography or Immobilized Metal Affinity Chromatography (IMAC).

-

Quantitative Mass Spectrometry : Analyze the enriched phosphopeptides using LC-MS/MS. For quantification, methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) can be used to compare the abundance of phosphopeptides between the inhibitor-treated and control samples.

-

Data Analysis : Identify the phosphopeptides and their corresponding proteins. Determine which phosphorylation sites show significantly decreased abundance upon inhibitor treatment.

-

Bioinformatics : Use bioinformatics tools to map the differentially phosphorylated proteins to known signaling pathways. A significant decrease in phosphorylation at sites known to be CK2 substrates provides strong evidence of on-target activity and reveals the downstream pathways affected by the inhibitor.

-

Conclusion

References

- 1. Casein kinase 2 - Wikipedia [en.wikipedia.org]

- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. glpbio.com [glpbio.com]

- 8. scbt.com [scbt.com]

- 9. mybiosource.com [mybiosource.com]

- 10. researchgate.net [researchgate.net]

- 11. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]

Unlocking the Therapeutic Potential of CK2 Inhibition in Skin Disorders: A Technical Guide

Protein Kinase CK2, a highly conserved and ubiquitously expressed serine/threonine kinase, has emerged as a critical regulator of a multitude of cellular processes. Its constitutive activity and involvement in fundamental pathways such as cell proliferation, differentiation, and inflammation position it as a key player in skin homeostasis.[1][2][3] Consequently, the dysregulation of CK2 activity is increasingly implicated in the pathogenesis of various skin diseases, including psoriasis, skin cancers, and other inflammatory dermatoses, making it a compelling therapeutic target for dermatological drug development.[1][2][3]

This technical guide provides an in-depth exploration of the therapeutic potential of CK2 inhibition in skin disorders, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

The Role of CK2 in the Pathogenesis of Skin Diseases

CK2's influence on skin health is profound. In healthy skin, it helps maintain the delicate balance of keratinocyte proliferation and differentiation. However, its overactivation can disrupt this equilibrium, contributing to the development and progression of several dermatological conditions.

Psoriasis: This chronic inflammatory skin disorder is characterized by the hyperproliferation and abnormal differentiation of keratinocytes.[3] Elevated expression of CK2 has been observed in psoriatic lesions.[3][4][5] CK2 overactivation promotes the pathological features of psoriasis by fostering keratinocyte proliferation and the production of pro-inflammatory cytokines through the activation of key signaling pathways, including STAT3, Akt, and NF-κB.[1][2][3][5]

Skin Cancers: In the context of dermatological oncology, particularly melanoma and non-melanoma skin cancers like basal cell carcinoma (BCC) and cutaneous squamous cell carcinoma, CK2 overexpression is correlated with tumor progression.[1][2][5] It facilitates cancer cell survival, proliferation, and metastasis, making it a viable target for anti-cancer therapies.[1][2][5]

Inflammatory Dermatoses: CK2's role in modulating inflammatory responses through pathways like NF-κB suggests its potential involvement in other inflammatory skin conditions, such as atopic dermatitis.[2][3] For instance, UVB irradiation can stimulate CK2-mediated IκB phosphorylation, leading to NF-κB activation and subsequent inflammation.[2]

Pharmacological Inhibition of CK2: A Promising Therapeutic Strategy

The development of specific CK2 inhibitors has opened new avenues for treating skin disorders. The most extensively studied of these is CX-4945, also known as Silmitasertib, an orally bioavailable, ATP-competitive inhibitor of CK2.[1][2][6] Preclinical and clinical studies have demonstrated the potential of CK2 inhibitors to mitigate the pathological features of various skin diseases.[1][3][5]

Data Presentation

The following tables summarize the key quantitative findings from preclinical and clinical studies on CK2 inhibition in skin disorders.

Table 1: Preclinical Efficacy of CX-4945 in a Psoriasis Model

| Model System | Treatment | Key Findings | Reference |

| Imiquimod (IMQ)-induced psoriasis-like mouse model | CX-4945 | Ameliorated psoriasis symptoms, reduced keratinocyte proliferation and abnormal differentiation, decreased inflammatory cytokine production (especially IL-17A), and reduced infiltration of γδ T cells. | [4] |

| Human keratinocytes (in vitro) | CX-4945 or CK2 siRNA | Reversed exogenous CK2-promoted hyperproliferation and abnormal differentiation. Reduced IL-17A expression and abolished IL-17A-induced proliferation and inflammatory cytokine expression. | [4] |

Table 2: Clinical Trial Data for Silmitasertib (CX-4945) in Advanced Basal Cell Carcinoma (Phase 1)

| Efficacy Endpoint | Locally Advanced Disease (n=17) | Metastatic Disease (n=5) | Overall (n=22) | Reference |

| Partial Response (PR) | 3 patients | 0 patients | 3 patients | [7] |

| Stable Disease (SD) | 8 patients | 2 patients | 10 patients | [7] |

| Disease Control Rate | 65% (11/17) | 80% (4/5) | - | [7] |

| Median Duration of Disease Control | 10.3 months | 7.5 months | - | [7] |

| Median Progression-Free Survival (PFS) | 9.2 months | 3.7 months | - | [7] |

| Patients with PFS > 21 months | - | - | 2 patients | [7][8] |

| Discontinuation Rate due to Adverse Events | - | - | 24% | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for key experiments cited in the literature.

Imiquimod (IMQ)-Induced Psoriasis-like Mouse Model

This is a widely used preclinical model to study the pathogenesis of psoriasis and evaluate the efficacy of potential therapeutics.

-

Animal Model: BALB/c mice are typically used.

-

Induction of Psoriasis: A daily topical dose of imiquimod (IMQ) cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back skin of the mice for a period of 5-7 consecutive days.

-

Treatment: The CK2 inhibitor (e.g., CX-4945) is administered, often orally or topically, concurrently with or prior to the IMQ application. A vehicle control group is also included.

-

Evaluation of Psoriasis Severity: The severity of the skin inflammation is scored daily based on the Psoriasis Area and Severity Index (PASI), which assesses erythema, scaling, and thickness.

-

Histological Analysis: At the end of the experiment, skin biopsies are collected for histological analysis (e.g., H&E staining) to measure epidermal thickness (acanthosis).

-

Immunohistochemistry and Immunofluorescence: Skin sections are stained for markers of proliferation (e.g., Ki67) and differentiation (e.g., K10, loricrin).

-

Gene and Protein Expression Analysis: Skin samples are processed for quantitative real-time PCR (qRT-PCR) or Western blotting to measure the expression of pro-inflammatory cytokines (e.g., IL-17A, IL-23), signaling proteins (e.g., p-STAT3, p-Akt), and CK2 itself.

-

Flow Cytometry: Immune cells (e.g., γδ T cells) infiltrating the skin can be isolated and quantified using flow cytometry.

In Vitro Studies on Human Keratinocytes

These experiments are essential for dissecting the molecular mechanisms by which CK2 and its inhibitors affect keratinocyte biology.

-

Cell Culture: Primary human epidermal keratinocytes (HEKa) are cultured in appropriate media (e.g., EpiLife medium with supplements).

-

Treatments: Cells are treated with recombinant human CK2 to induce hyperproliferation and/or pro-inflammatory cytokines like IL-17A to mimic psoriatic conditions. The effects of CK2 inhibitors (e.g., CX-4945) or CK2 knockdown using siRNA are then evaluated.

-

Proliferation Assays: Cell proliferation is measured using assays such as BrdU incorporation or MTT assays.

-

Differentiation Analysis: Keratinocyte differentiation can be assessed by examining the expression of differentiation markers like involucrin, keratin 1, and keratin 10 using Western blotting or immunofluorescence.

-

Cytokine Production Measurement: The levels of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant are quantified using ELISA.

-

Signaling Pathway Analysis: The activation status of key signaling proteins (e.g., STAT3, Akt, NF-κB) is determined by Western blotting for their phosphorylated forms.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to CK2 inhibition in skin disorders.

Caption: CK2 signaling pathways in skin disorders.

Caption: Mechanism of action of CK2 inhibitors in psoriasis.

References

- 1. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases [mdpi.com]

- 3. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Kinase CK2 Promotes Proliferation, Abnormal Differentiation, and Proinflammatory Cytokine Production of Keratinocytes via Regulation of STAT3 and Akt Pathways in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Silmitasertib, a casein kinase 2 inhibitor, induces massive lipid droplet accumulation and nonapoptotic cell death in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. targetedonc.com [targetedonc.com]

Methodological & Application

Application Notes and Protocols: Utilizing Casein Kinase II Inhibitor IV Hydrochloride in Human Epidermal Keratinocytes (NHEKs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase II (CK2) is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle control, proliferation, and apoptosis.[1][2] In normal human epidermal keratinocytes (NHEKs), CK2 is implicated in maintaining the balance between proliferation and differentiation. Dysregulation of CK2 activity has been associated with hyperproliferative skin disorders such as psoriasis and skin cancers.[3][4]

Casein Kinase II Inhibitor IV Hydrochloride is a potent, ATP-competitive small molecule that selectively inhibits CK2.[5][6] This inhibitor has been identified as an inducer of epidermal keratinocyte differentiation, making it a valuable tool for studying keratinocyte biology and a potential therapeutic agent for hyperproliferative skin diseases.[7][8][9] These application notes provide detailed protocols for the use of this compound in NHEK culture, along with expected outcomes and data presentation.

Data Presentation

Summary of Quantitative Data

The following tables summarize the quantitative effects of this compound on the expression of keratinocyte differentiation markers.

Table 1: Upregulation of Early Differentiation Marker Genes in NHEKs Treated with CK2 Inhibitor IV Hydrochloride. [5][7][10]

| Gene | Time Point | Fold Upregulation (mRNA) |

| Keratin 1 (KRT1) | 12 and 24 hours | 5.4-fold |

| Keratin 10 (KRT10) | 12 and 24 hours | 5.4-fold |

Table 2: Upregulation of Terminal Differentiation Marker Genes in NHEKs Treated with CK2 Inhibitor IV Hydrochloride. [5][7][10]

| Gene | Time Point | Fold Upregulation (mRNA) |

| Involucrin (IVL) | 36 and 48 hours | 1.8-fold |

| Transglutaminase 1 (TGM1) | 36 and 48 hours | 4.8-fold |

| Loricrin (LOR) | 36 and 48 hours | 3.3-fold |

| Filaggrin (FLG) | 36 and 48 hours | 5.6-fold |

Table 3: Time Course of Protein Expression of Differentiation Markers in NHEKs Treated with CK2 Inhibitor IV Hydrochloride. [5][7][8]

| Protein Marker | Time Point of Increased Expression |

| Keratins 1 and 10 | 48 hours |

| Involucrin (IVL) and Transglutaminase (TGM) | 72 hours (persisted at 96 hours) |

| Loricrin | Later time points |

Experimental Protocols

General Culture of Normal Human Epidermal Keratinocytes (NHEKs)

A foundational requirement for studying the effects of any compound is the healthy maintenance of the cell line.

Materials:

-

NHEK cells

-

Keratinocyte Serum-Free Growth Medium

-

Trypsin/EDTA solution

-

Trypsin Neutralizing Solution

-

HEPES Buffered Saline Solution (HEPES-BSS)

-

Sterile culture flasks, plates, and pipettes

-

Humidified incubator at 37°C with 5% CO2

Protocol:

-

Thawing and Plating: Thaw cryopreserved NHEKs rapidly in a 37°C water bath.[11] Once a small amount of ice remains, decontaminate the vial and transfer the cells to a T-75 flask containing pre-warmed Keratinocyte Serum-Free Growth Medium at a seeding density of approximately 3,500 cells/cm².[12]

-

Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.[11]

-

Media Changes: Change the medium every 2-3 days.[11]

-

Subculturing: When cells reach 70-80% confluency, wash with HEPES-BSS and aspirate.[12] Add Trypsin/EDTA and incubate until cells round up and detach.[12] Neutralize the trypsin with Trypsin Neutralizing Solution and centrifuge the cell suspension.[11] Resuspend the cell pellet in fresh medium and plate into new culture vessels.[11]

Induction of Differentiation in NHEKs using CK2 Inhibitor IV Hydrochloride

This protocol details the steps to induce and analyze the differentiation of NHEKs.

Materials:

-

NHEKs cultured in appropriate vessels (e.g., 6-well plates)

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., RNA lysis buffer for qPCR, protein lysis buffer for Western blot)

Protocol:

-

Cell Plating: Plate NHEKs at a desired density in 6-well plates and allow them to adhere and grow to approximately 50-60% confluency.

-

Preparation of Inhibitor Stock: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.

-

Treatment: On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 5 µM).[5][7] Remove the old medium from the cells and replace it with the medium containing the inhibitor or a vehicle control (DMSO at the same final concentration).

-

Incubation and Time Points: Incubate the cells for various time points (e.g., 12, 24, 36, 48, 72, and 96 hours) to analyze the expression of early and late differentiation markers.[5][7][8]

-

Harvesting: At each time point, wash the cells with PBS and harvest them for downstream analysis.

-

For RNA analysis (qPCR): Lyse the cells directly in the well using a suitable lysis buffer.

-

For protein analysis (Western Blot): Lyse the cells using a standard protein lysis buffer.

-

Reporter Gene Assay for Keratinocyte Differentiation

This protocol can be used to quantify the transcriptional activity of genes involved in differentiation.

Materials:

-

NHEKs

-

Reporter plasmid (e.g., pGL3/3.7 kbp-IVLLuc plasmid containing the involucrin promoter driving luciferase expression)[7]

-

Transfection reagent

-

96-well assay plates

-

This compound

-

Luciferase assay system (e.g., Bright-Glo)

-

Luminometer

Protocol:

-

Transfection: Transfect NHEKs in 150 mm dishes at 30-40% confluency with the reporter plasmid using a suitable transfection reagent.[7]

-

Plating for Assay: After 24 hours, trypsinize the transfected cells and plate them into 96-well assay plates.[7]

-

Inhibitor Treatment: Allow the cells to adhere, then treat them with this compound at a final concentration of 5 µM.[7] Include a vehicle control.

-

Incubation: Incubate the plates for 48 hours.[7]

-

Luciferase Assay: Measure the reporter gene activity using a luciferase assay system according to the manufacturer's instructions.[7]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: CK2 signaling pathways in keratinocyte proliferation and differentiation.

References

- 1. Casein kinase 2 - Wikipedia [en.wikipedia.org]

- 2. Casein Kinase 2 | Kinases | Tocris Bioscience [tocris.com]

- 3. Protein Kinase CK2 Promotes Proliferation, Abnormal Differentiation, and Proinflammatory Cytokine Production of Keratinocytes via Regulation of STAT3 and Akt Pathways in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Casein Kinase II Inhibitor IV | Casein Kinase | TargetMol [targetmol.com]

- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Human Epidermal Keratinocytes (HEK) Culture Protocol [sigmaaldrich.com]

- 12. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

Application Notes and Protocols: Time Course of Casein Kinase II Inhibitor IV Hydrochloride in Keratinocyte Differentiation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Casein Kinase II (CK2) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation and differentiation.[1] In the context of dermatology, CK2 has been implicated in the pathogenesis of hyperproliferative skin disorders like psoriasis by promoting abnormal keratinocyte proliferation and differentiation.[1][2][3] Inhibition of CK2, therefore, presents a promising therapeutic strategy for such conditions. Casein Kinase II Inhibitor IV Hydrochloride, a potent and ATP-competitive inhibitor of CK2, has been identified as a small-molecule inducer of epidermal keratinocyte differentiation.[4][5] These application notes provide a detailed overview of the time-dependent effects of this inhibitor on keratinocyte differentiation, along with comprehensive protocols for its application and the subsequent analysis of differentiation markers.

Data Presentation

The following tables summarize the quantitative data on the time course of changes in keratinocyte differentiation markers following treatment with this compound.

Table 1: Time Course of Protein Expression Changes in Keratinocyte Differentiation Markers

| Time Point | Early Differentiation Markers (Keratin 1 & 10) | Late Differentiation Markers (Involucrin & Transglutaminase) | Terminal Differentiation Marker (Loricrin) |

| 48 h | Increased | - | - |

| 72 h | - | Increased | - |

| 96 h | - | Persistently Increased | Expressed at later time points |

Data compiled from multiple sources indicating a temporal progression of differentiation marker expression.[4]

Table 2: Time Course of Gene Expression Changes in Keratinocyte Differentiation Markers

| Time Point | Early Differentiation Marker Genes (Keratin 1 & 10) | Terminal Differentiation Marker Genes (IVL, TGM 1, Loricrin, Filaggrin) |

| 12 h | Upregulated | - |

| 24 h | Upregulated (5.4-fold for both) | - |

| 36 h | - | Upregulated (IVL: 1.8-fold, TGM 1: 4.8-fold, Loricrin: 3.3-fold, Filaggrin: 5.6-fold) |

| 48 h | - | Upregulated |

This data demonstrates the early induction of gene expression for differentiation markers preceding protein-level changes.[4]

Signaling Pathway

Inhibition of Casein Kinase II (CK2) by its specific inhibitor, such as CX-4945, has been shown to modulate key signaling pathways that regulate keratinocyte proliferation and differentiation. Specifically, the suppression of CK2 leads to the inhibition of the STAT3 and Akt signaling pathways.[1][3] This disruption of pro-proliferative signaling is a critical mechanism by which CK2 inhibitors promote the terminal differentiation of keratinocytes.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the time-course effects of this compound on keratinocyte differentiation.

Experimental Protocols

Keratinocyte Cell Culture and Differentiation Induction

Materials:

-

Normal Human Epidermal Keratinocytes (NHEKs)

-

Keratinocyte Growth Medium (KGM)

-

Trypsin/EDTA solution

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks/plates

Protocol:

-

Culture NHEKs in Keratinocyte Growth Medium at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells when they reach 70-80% confluency.

-

To induce differentiation, seed the keratinocytes at a high density.

-

Once the cells are attached, replace the growth medium with fresh medium containing the desired concentration of this compound (e.g., 5 µM) or a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time points (e.g., 12, 24, 36, 48, 72, 96 hours) before harvesting for analysis.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the inhibitor powder in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

When ready to use, thaw an aliquot and dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.

Western Blotting for Differentiation Markers

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against Keratin 1, Keratin 10, Involucrin, Loricrin, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Lyse the treated and control cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Immunofluorescence for Differentiation Markers

Materials:

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies against Keratin 1, Keratin 10, Involucrin, or Loricrin

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

Protocol:

-

Grow and treat keratinocytes on glass coverslips.

-

At the desired time point, fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Quantitative PCR (qPCR) for Gene Expression Analysis

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for Keratin 1, Keratin 10, Involucrin, Loricrin, Filaggrin, and a housekeeping gene (e.g., GAPDH or ACTB)

Protocol:

-

Extract total RNA from treated and control cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using a suitable master mix and specific primers for the target genes and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. The Simplest Protocol for Rapid and Long-Term Culture of Primary Epidermal Keratinocytes from Human and Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Classical Human Epidermal Keratinocyte Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Casein Kinase II Inhibitor IV | Casein Kinase | TargetMol [targetmol.com]

Application Notes and Protocols for In Vivo Administration of Casein Kinase II Inhibitor IV Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Casein Kinase II (CK2) inhibitors, with a focus on Casein Kinase II Inhibitor IV Hydrochloride and other well-documented inhibitors like CX-4945 (Silmitasertib) and 4,5,6,7-Tetrabromobenzotriazole (TBB).

Introduction

Casein Kinase II (CK2) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation is implicated in numerous diseases, particularly cancer, making it an attractive therapeutic target.[2] The use of CK2 inhibitors in animal models is essential for preclinical validation and understanding their therapeutic potential. This document outlines key signaling pathways affected by CK2, detailed protocols for in vivo administration of its inhibitors, and a summary of quantitative data from relevant studies.

Key Signaling Pathways Regulated by CK2

CK2 is a central node in multiple signaling pathways that are critical for cell fate. Its inhibition can have profound effects on cellular function by modulating these pathways.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from preclinical studies using various CK2 inhibitors in animal models.

Table 1: In Vivo Efficacy of CK2 Inhibitors in Cancer Models

| Inhibitor | Animal Model | Cancer Type | Dose & Schedule | Route | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| CX-4945 | Mouse Xenograft (BT-474) | Breast Cancer | 25 mg/kg or 75 mg/kg, twice daily | Oral | 88% and 97% TGI, respectively | [3] |

| CX-4945 | Mouse Xenograft (BxPC-3) | Pancreatic Cancer | 75 mg/kg, twice daily | Oral | 93% TGI | [3] |

| CX-4945 | Mouse Xenograft (PC3) | Prostate Cancer | 75 mg/kg | Oral | 86% TGI | [3] |

| CX-4945 | Mouse Xenograft (U-87) | Glioblastoma | 50 mg/kg or 100 mg/kg, for two weeks | Oral | Reduced tumor growth | [4] |

| CX-4945 | Immunocompetent Mouse (GL261) | Glioblastoma | 150 mg/kg/day (split into two doses) for 3 days | Not specified | Decreased CK2 activity in tumor samples | [5] |

| CX-4945 | Mouse Xenograft (HuCCT1) | Cholangiocarcinoma | Not specified | Not specified | Enhanced anti-tumor effect of gemcitabine and cisplatin | [1] |

| TBB | Nude Mouse Xenograft (WiDr) | Colorectal Adenocarcinoma | 150 mg/kg, twice daily for 5 days | Intraperitoneal | Significant tumor growth delay | [6] |

Table 2: Pharmacokinetic Parameters of CX-4945 in Rats

| Parameter | Value |

| Bioavailability (Oral) | >70% |

| Volume of Distribution (Vss) | 1.39 L/kg |

| Clearance (CL) | 0.08 L/kg/h |

| Plasma Protein Binding | >98% |

Data from a study in rats, which may not be directly transferable to other species but provides a useful reference.

Experimental Protocols

General Workflow for In Vivo CK2 Inhibitor Studies

The following diagram outlines a typical workflow for conducting in vivo studies with CK2 inhibitors.

References

- 1. Preclinical In Vitro and In Vivo Evidence of an Antitumor Effect of CX-4945, a Casein Kinase II Inhibitor, in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Targeting Protein Kinase CK2: Evaluating CX-4945 Potential for GL261 Glioblastoma Therapy in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Casein Kinase II Inhibitor IV Hydrochloride in the Study of Hyperproliferative Skin Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase II (CK2) is a ubiquitously expressed serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation of CK2 activity has been implicated in the pathogenesis of several diseases, notably cancer and inflammatory disorders. In the context of dermatology, CK2 is overexpressed in hyperproliferative skin disorders such as psoriasis, where it promotes keratinocyte hyperproliferation, abnormal differentiation, and the production of pro-inflammatory cytokines.[1] This kinase exerts its effects through the modulation of key signaling pathways, including STAT3 and Akt. The inhibition of CK2, therefore, presents a promising therapeutic strategy for these conditions.

Casein Kinase II Inhibitor IV Hydrochloride is a small-molecule inducer of epidermal keratinocyte differentiation, offering a valuable tool for studying and potentially treating hyperproliferative skin disorders. This document provides detailed application notes and experimental protocols for its use in research settings. Additionally, we include data and protocols for CX-4945 (Silmitasertib), a widely studied ATP-competitive inhibitor of CK2, to provide a comprehensive resource for researchers in this field.

Product Information: this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₃N₅O₃·HCl |

| Molar Mass | 465.93 g/mol |

| CAS Number | 2320347-54-2 |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Data Presentation

In Vitro Efficacy: this compound

The following table summarizes the quantitative effects of this compound on the expression of keratinocyte differentiation markers in normal human epidermal keratinocytes (NHEKs).

| Marker | Treatment Time | Fold Upregulation (mRNA) |

| Keratin 1 (KRT1) | 12 and 24 hours | 5.4-fold |

| Keratin 10 (KRT10) | 12 and 24 hours | 5.4-fold |

| Involucrin (IVL) | 36 and 48 hours | 1.8-fold |

| Transglutaminase 1 (TGM1) | 36 and 48 hours | 4.8-fold |

| Loricrin (LOR) | 36 and 48 hours | 3.3-fold |

| Filaggrin (FLG) | 36 and 48 hours | 5.6-fold |

In Vivo Efficacy of CK2 Inhibition (CX-4945) in an Imiquimod-Induced Psoriasis Mouse Model

The data below illustrates the therapeutic potential of CK2 inhibition in a preclinical psoriasis model. While specific quantitative data for this compound in this model is not yet available, the results from studies using the well-characterized inhibitor CX-4945 provide a strong rationale for its investigation.

| Parameter | Control (Vehicle) | CX-4945 Treatment |

| Epidermal Thickness (µm) | 85.62 ± 17.55 | Data not available |

| PASI Score (Erythema, Scaling, Thickness) | 9.81 ± 0.84 | Data not available |

| Ki67-Positive Proliferating Keratinocytes (%) | Data not available | Data not available |

| p-STAT3 Expression | Elevated | Reduced |

| p-Akt Expression | Elevated | Reduced |

| IL-17A Production | Elevated | Reduced |

Note: While qualitative reductions in these parameters with CX-4945 treatment are reported, specific mean values with standard deviations are not consistently available in the reviewed literature.

Signaling Pathways and Experimental Workflows

References

Application of Casein Kinase II Inhibitor IV Hydrochloride in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase II (CK2) is a highly conserved serine/thre.nine protein kinase that is frequently overexpressed in a multitude of human cancers, correlating with poor prognosis.[1][2] This ubiquitous enzyme plays a critical role in promoting tumorigenesis by phosphorylating a vast array of substrates involved in cell proliferation, survival, and inhibition of apoptosis.[2] CK2 is implicated in the dysregulation of several key oncogenic signaling pathways, including PI3K/Akt/mTOR, NF-κB, JAK/STAT, and Wnt/β-catenin.[1][3][4] Consequently, targeting CK2 has emerged as a promising therapeutic strategy in oncology.

Casein Kinase II Inhibitor IV Hydrochloride, also known as 4,5,6,7-Tetrabromobenzotriazole (TBB), is a potent and selective, ATP-competitive inhibitor of CK2.[4][5] This cell-permeable compound has been instrumental in elucidating the cellular functions of CK2 and has demonstrated significant anti-cancer activity in preclinical studies by inducing apoptosis and inhibiting cell growth in various cancer cell lines.[5] These application notes provide a comprehensive overview of the use of TBB in cancer research, including its mechanism of action, effects on signaling pathways, and detailed protocols for key experimental procedures.

Mechanism of Action

TBB exerts its inhibitory effect by competing with ATP for binding to the catalytic α subunit of the CK2 holoenzyme.[6] By blocking the ATP-binding pocket, TBB prevents the phosphorylation of CK2 substrates, thereby disrupting the downstream signaling cascades that promote cancer cell survival and proliferation.[6] Inhibition of CK2 by TBB has been shown to lead to the dephosphorylation and subsequent activation of pro-apoptotic proteins, such as Bid, and the destabilization of anti-apoptotic proteins.[5][7]

Data Presentation: Efficacy of CK2 Inhibitor IV Hydrochloride (TBB)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of TBB in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Jurkat | T-cell leukemia | ~1.0 | [5] |

| PC-3 | Prostate Cancer | ~60 | [8] |

| HeLa | Cervical Cancer | Not specified | [8] |

| HT29(US) | Colon Cancer | Significant viability decrease at 100 µM | [9] |

| SW-480 | Colon Cancer | Significant viability decrease at 100 µM | [9] |

| DLD-1 | Colon Cancer | Significant viability decrease at 100 µM | [9] |

| ZR-75 | Breast Cancer | Significant viability decrease at 100 µM | [9] |

| Rat Liver CK2 | (in vitro) | 0.9 | [5] |

| Human Recombinant CK2 | (in vitro) | 1.6 | [5] |

Signaling Pathways Affected by CK2 Inhibition

Inhibition of CK2 by TBB disrupts multiple oncogenic signaling pathways. The following diagrams illustrate the central role of CK2 and the points of intervention by its inhibitor.

Caption: Key oncogenic signaling pathways regulated by CK2 and inhibited by TBB.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound (TBB) in cancer research.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of TBB on the viability of adherent cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (TBB)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of TBB in complete culture medium. A stock solution of TBB is typically prepared in DMSO. Ensure the final DMSO concentration in the wells is less than 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).

-

Remove the medium from the wells and add 100 µL of the TBB dilutions or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for determining cell viability using the MTT assay after TBB treatment.

Western Blot Analysis

This protocol is for analyzing the effect of TBB on the expression and phosphorylation status of CK2 target proteins.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CK2α, anti-phospho-Akt, anti-Akt, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with TBB at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-